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Compound of Interest

N-(Tris(hydroxymethyl)methyl)-3-
Compound Name:
aminopropanesulfonic acid

Cat. No.: B036270

An essential resource for researchers, scientists, and drug development professionals, this
guide provides a comprehensive overview of the physicochemical properties, applications, and
detailed experimental protocols for TAPS ([tris(hydroxymethyl)methylamino]propanesulfonic
acid), a versatile biological buffer.

TAPS is a zwitterionic buffer, a class of compounds first described by "Good's buffers," that is
widely utilized in biochemistry and molecular biology.[1][2] Its utility is centered on its ability to
maintain a stable pH in the moderately alkaline range, making it an indispensable component
in a variety of experimental contexts, from electrophoresis to cell culture.[1][3]

Core Physicochemical Properties

The defining characteristics of TAPS are its molecular weight and its pKa, which dictates its
effective buffering range. A summary of its key quantitative data is presented below.
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Property Value References
Molecular Weight 243.28 g/mol [415]
Molecular Formula C7H17NOs6S [41[5]

pKa (at 25°C) 8.1-8.55 [11[41[5][6]
Effective pH Range 7.7-9.1 (1121131411511 71
Appearance White crystalline powder [4][8]

Solubility in Water Soluble [819]

Melting Point 230-235 °C (decomposes) [518]

Key Applications in Research and Drug
Development

TAPS buffer's specific pH range and minimal interference with biological components make it
suitable for a variety of sensitive applications:

» Electrophoresis and Chromatography: TAPS is frequently used as a buffer in capillary
electrophoresis for the separation of DNA and DNA-dye complexes.[1][2][3][5][9] It is also
employed in planar chromatography for the separation of dyes.[2][5][9]

e Enzyme Assays: Due to its minimal interaction with enzymes, TAPS is an excellent choice for
maintaining a stable pH in enzyme kinetic studies and other enzymatic assays.[1][3]

e Cell Culture: It is used in cell culture media to provide a stable alkaline environment for the
growth of certain cell types, including dinoflagellates.[1][3][5]

e Pharmacology and Drug Development: TAPS has been identified as an inhibitor of connexin
channel activity, making it a useful tool in the study of gap junctions and their role in cellular
communication and disease.[5][9][10] It is also known to bind some divalent cations, which
should be considered in experimental design.[7]

Experimental Protocols
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The following are detailed methodologies for the preparation and use of TAPS buffer in
common laboratory applications.

Preparation of 1 M TAPS Stock Solution (pH 8.4)

Materials:

e TAPS powder (MW: 243.28 g/mol )

o Deionized water

e Sodium hydroxide (NaOH) solution (e.g., 10 M)
e pH meter

e Magnetic stirrer and stir bar

e Volumetric flask (100 mL)

Procedure:

Weigh out 24.33 g of TAPS powder and add it to a beaker containing approximately 80 mL of
deionized water.

o Place the beaker on a magnetic stirrer and add a stir bar. Stir until the TAPS powder is
completely dissolved.

o Calibrate the pH meter according to the manufacturer's instructions.
e Place the pH electrode in the TAPS solution and monitor the pH.

e Slowly add the NaOH solution dropwise to the TAPS solution while stirring continuously.
Monitor the pH closely.

e Continue adding NaOH until the pH of the solution reaches 8.4.

o Transfer the solution to a 100 mL volumetric flask.
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Rinse the beaker with a small amount of deionized water and add the rinse to the volumetric
flask.

Add deionized water to the volumetric flask until the solution reaches the 100 mL mark.

Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.

For applications requiring sterility, the solution can be filtered through a 0.22 um filter.

Store the 1 M TAPS stock solution at room temperature.

General Protocol for DNA Separation by Capillary
Electrophoresis

TAPS buffer is well-suited for the analysis of DNA fragments by capillary electrophoresis due to
its ability to maintain a stable alkaline pH, which ensures accurate separation based on size.[6]

Materials:

1 M TAPS stock solution (pH 8.4)

e Deionized water

e Capillary electrophoresis system

o Fused silica capillary

o DNA sample with a fluorescent label

o DNA ladder (size standard)

Procedure:

¢ Prepare the Running Buffer: Dilute the 1 M TAPS stock solution with deionized water to the
desired final concentration (e.g., 100 mM) for the running buffer.

o Capillary Preparation: Condition a new capillary by flushing it sequentially with 1 M NaOH,
deionized water, and finally the TAPS running buffer.
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o Sample Preparation: Dilute the fluorescently labeled DNA sample and DNA ladder in the
TAPS running buffer.

e Electrophoresis:

o Place the vials containing the running buffer, sample, and ladder into the appropriate
positions in the capillary electrophoresis instrument.

o Inject the DNA ladder and then the DNA sample into the capillary using either
electrokinetic or hydrodynamic injection.

o Apply a high voltage to initiate the electrophoretic separation. DNA, being negatively
charged, will migrate towards the anode.

o The separated, fluorescently labeled DNA fragments are detected as they pass a detector

window.

» Data Analysis: The migration times of the sample fragments are compared to those of the
DNA ladder to determine their sizes.

Preparation Analysis

Prepare TAPS ) Condition ) Prepare DNA Inject Sample Apply High Voltage Detect Fluorescent ) Analyze Data

Running Buffer Capillary Sample & Ladder into CE System & Separate Fragments Fragments (Size Determination)

Click to download full resolution via product page

Workflow for DNA separation by capillary electrophoresis.

General Protocol for a Spectrophotometric Enzyme
Assay

This protocol outlines a general procedure for measuring enzyme activity where the product of
the reaction absorbs light at a specific wavelength. TAPS buffer provides a stable pH
environment for the enzyme to function.
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Materials:

TAPS buffer at the desired pH and concentration

Enzyme solution

Substrate solution

Spectrophotometer

Cuvettes

Procedure:

o Prepare Reagents: Prepare the TAPS buffer, enzyme, and substrate solutions. The optimal
concentrations will need to be determined empirically for the specific enzyme being studied.

o Spectrophotometer Setup: Set the spectrophotometer to the wavelength at which the product
absorbs light. Set the temperature of the cuvette holder to the optimal temperature for the
enzyme.

e Assay Mixture: In a cuvette, combine the TAPS buffer and the substrate solution. Place the
cuvette in the spectrophotometer and allow it to equilibrate to the set temperature.

« Initiate Reaction: To start the reaction, add the enzyme solution to the cuvette and mix
quickly by inverting.

o Data Collection: Immediately begin recording the absorbance at regular time intervals. The
rate of the reaction is determined from the initial linear portion of the absorbance versus time
graph.

Visualizing Molecular Interactions
TAPS Inhibition of Connexin Channels

TAPS, as an aminosulfonate buffer, has been shown to inhibit the activity of connexin channels,
which form gap junctions between cells. While the precise mechanism is complex and can be
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isoform-specific, aminosulfonate compounds are thought to interact with the channel pore,
leading to its closure and a reduction in intercellular communication.
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Proposed mechanism of TAPS inhibition of connexin channels.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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